molecular formula C26H21NO2 B4996534 3-(4-methoxyphenyl)-N-2-naphthyl-2-phenylacrylamide

3-(4-methoxyphenyl)-N-2-naphthyl-2-phenylacrylamide

Cat. No. B4996534
M. Wt: 379.4 g/mol
InChI Key: VUPSCYFEFPCLJS-KOEQRZSOSA-N
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Description

3-(4-methoxyphenyl)-N-2-naphthyl-2-phenylacrylamide, commonly known as MNPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPA belongs to the class of acrylamides and has been synthesized through various methods.

Scientific Research Applications

MNPA has been found to exhibit potential therapeutic applications in various scientific research fields. MNPA has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-related disorders. MNPA has also been found to exhibit antitumor properties, making it a potential treatment for cancer. Additionally, MNPA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA may exert its therapeutic effects through the modulation of various signaling pathways. MNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNPA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, MNPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects
MNPA has been found to exhibit various biochemical and physiological effects. MNPA has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MNPA has also been found to reduce the expression of COX-2 and MMPs. Additionally, MNPA has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. MNPA is a stable compound with a high melting point, making it easy to handle and store. MNPA is also soluble in many organic solvents, making it easy to dissolve in various experimental conditions. However, MNPA has some limitations for lab experiments. MNPA is a relatively new compound, and its synthesis method may require specialized equipment and expertise. Additionally, MNPA has not been extensively studied in vivo, and its pharmacokinetic properties are not yet fully understood.

Future Directions

For MNPA research could focus on elucidating its mechanism of action, investigating its efficacy in animal models, and exploring its potential as a lead compound for the development of novel therapeutics.

Synthesis Methods

The synthesis of MNPA has been achieved through various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-naphthylamine and 4-methoxybenzaldehyde in the presence of a base such as piperidine, followed by the reaction with phenylacetyl chloride to form MNPA. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-naphthylboronic acid, 4-methoxyphenylboronic acid, and phenylacetylene in the presence of a palladium catalyst to form MNPA.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-naphthalen-2-yl-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO2/c1-29-24-15-11-19(12-16-24)17-25(21-8-3-2-4-9-21)26(28)27-23-14-13-20-7-5-6-10-22(20)18-23/h2-18H,1H3,(H,27,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPSCYFEFPCLJS-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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